molecular formula C11H8ClN5O2 B11038096 1-(2-chlorophenyl)-4-(1,2-oxazol-3-ylmethyl)-1,4-dihydro-5H-tetrazol-5-one

1-(2-chlorophenyl)-4-(1,2-oxazol-3-ylmethyl)-1,4-dihydro-5H-tetrazol-5-one

Cat. No.: B11038096
M. Wt: 277.66 g/mol
InChI Key: JMYZLDKLZZKTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an isoxazolylmethyl group, and a tetraazol ring

Preparation Methods

The synthesis of 1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE involves multiple steps, typically starting with the preparation of the chlorophenyl and isoxazolylmethyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: This reaction involves the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water.

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications, highlighting the uniqueness of 1-(2-CHLOROPHENYL)-4-(3-ISOXAZOLYLMETHYL)-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE.

Properties

Molecular Formula

C11H8ClN5O2

Molecular Weight

277.66 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-(1,2-oxazol-3-ylmethyl)tetrazol-5-one

InChI

InChI=1S/C11H8ClN5O2/c12-9-3-1-2-4-10(9)17-11(18)16(14-15-17)7-8-5-6-19-13-8/h1-6H,7H2

InChI Key

JMYZLDKLZZKTQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)N(N=N2)CC3=NOC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.